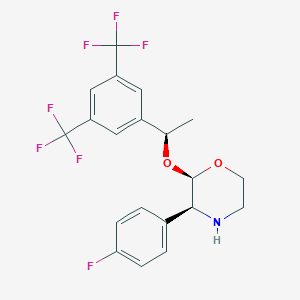

(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine

Übersicht

Beschreibung

A metabolite of Aprepitant

(2S, 3R)-2-[(1R)-1-[3, 5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine belongs to the class of organic compounds known as phenylmorpholines. These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond (2S, 3R)-2-[(1R)-1-[3, 5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine is considered to be a practically insoluble (in water) and relatively neutral molecule (2S, 3R)-2-[(1R)-1-[3, 5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, (2S, 3R)-2-[(1R)-1-[3, 5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine is primarily located in the cytoplasm and membrane (predicted from logP).

Biologische Aktivität

The compound (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine , also known as Aprepitant and its derivatives, is a significant pharmaceutical intermediate primarily utilized in the synthesis of antiemetic agents. This compound exhibits notable biological activities, particularly as a neurokinin-1 (NK1) receptor antagonist. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C20H19ClF7NO2

- Molecular Weight : 473.82 g/mol

- CAS Number : 171482-05-6

- Structure : The compound contains a morpholine ring substituted with trifluoromethyl and fluorophenyl groups, contributing to its pharmacological properties.

Aprepitant functions primarily as a potent long-acting NK1 receptor antagonist . It inhibits the action of substance P, a neuropeptide involved in pain perception and the vomiting reflex. The inhibition of NK1 receptors leads to:

- Reduction of chemotherapy-induced nausea and vomiting (CINV) : By blocking substance P, Aprepitant effectively mitigates nausea associated with cancer treatments.

- Neuroprotective effects : Studies indicate that Aprepitant reduces neurological impairment and neuronal death in models of intracerebral hemorrhage .

Antiemetic Properties

Aprepitant has been extensively studied for its efficacy in preventing nausea and vomiting related to chemotherapy. Its high affinity for NK1 receptors (IC50 = 0.09 nM) demonstrates its potency . Clinical trials have shown that Aprepitant significantly enhances the effectiveness of standard antiemetic regimens.

Antitumor Effects

Research indicates that Aprepitant may possess antitumor properties:

- Inhibition of Tumor Growth : In patient-derived xenograft models, Aprepitant has shown the ability to inhibit metastasis and tumor growth in breast cancer cell lines .

- Mechanistic Insights : The compound's ability to modulate signaling pathways associated with cancer progression is under investigation.

Pain and Inflammation Modulation

Aprepitant has been reported to suppress pain responses in animal models:

- Formalin-induced pain : It effectively reduces pain and inflammation induced by formalin administration in gerbils .

- CNS Penetration : The compound's ability to penetrate the central nervous system enhances its efficacy in treating pain-related conditions.

Clinical Efficacy in Cancer Patients

A clinical study involving cancer patients demonstrated that Aprepitant, when used in conjunction with other antiemetic agents, reduced the incidence of CINV significantly compared to placebo . The study highlighted the importance of NK1 receptor antagonists in improving quality of life for patients undergoing chemotherapy.

Neuroprotective Effects in Animal Models

In an animal model simulating intracerebral hemorrhage, Aprepitant administration resulted in reduced neurological deficits and neuronal loss compared to untreated controls. This suggests potential applications beyond antiemetic therapy into neuroprotection .

Summary Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antiemetic Properties

Aprepitant acts as a selective antagonist of the neurokinin-1 (NK1) receptor, which plays a crucial role in the emetic response. By inhibiting this receptor, Aprepitant effectively reduces chemotherapy-induced nausea and vomiting (CINV). Clinical studies have shown that it significantly improves patient outcomes when used in combination with other antiemetic agents like 5-HT3 receptor antagonists and corticosteroids .

Case Study: Efficacy in Chemotherapy

In a randomized controlled trial involving patients undergoing highly emetogenic chemotherapy, the addition of Aprepitant to standard antiemetic therapy resulted in a marked reduction in both acute and delayed nausea and vomiting episodes compared to placebo . This study highlighted the compound's effectiveness in enhancing the quality of life for cancer patients.

Synthesis and Intermediate Use

2.1 Chemical Synthesis

The synthesis of (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine involves several key steps that contribute to its role as an intermediate in producing Aprepitant. The compound's structure allows for various chemical modifications that can enhance its pharmacological properties or yield new derivatives with potential therapeutic applications .

Table 1: Synthesis Pathway Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Alkylation | 3,5-Bis(trifluoromethyl)phenol + Ethylene oxide | Formation of ether |

| 2 | Cyclization | Morpholine derivative + Fluorinated phenyl group | Formation of morpholine ring |

| 3 | Purification | Chromatography techniques | Isolation of (2R,3S)-intermediate |

Research Applications

3.1 Structure-Activity Relationship (SAR) Studies

Research on the SAR of this compound has revealed insights into how modifications to its structure can influence NK1 receptor binding affinity and selectivity. Studies indicate that substituents on both the trifluoromethyl phenyl group and the morpholine ring significantly impact biological activity .

Case Study: Development of Novel Antiemetics

A series of analogs derived from this compound were synthesized and evaluated for their antiemetic properties. Results demonstrated that certain modifications improved potency and reduced side effects associated with traditional antiemetics .

Toxicological Studies

4.1 Safety Profile

Toxicological evaluations have been conducted to assess the safety profile of Aprepitant and its intermediates. Studies indicate a favorable safety profile at therapeutic doses; however, potential adverse effects such as fatigue and dizziness were noted in some clinical populations .

Table 2: Toxicological Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | No significant adverse effects observed at recommended doses |

| Chronic Toxicity | Mild gastrointestinal disturbances reported in long-term studies |

Eigenschaften

IUPAC Name |

(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F7NO2/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12/h2-5,8-11,17-18,28H,6-7H2,1H3/t11-,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBDSAJOMZYQAI-CNOZUTPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NCCO2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435818 | |

| Record name | (2R,3S)-2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171338-27-5 | |

| Record name | 2-((1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl) morpholine, (2R,3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171338275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3S)-2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((1R)-1-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ETHOXY)-3-(4-FLUOROPHENYL) MORPHOLINE, (2R,3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EA5SX368WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.